molecular formula C6H7F3O4 B1600917 3-(trifluoromethyl)pentanedioic Acid CAS No. 4162-55-4

3-(trifluoromethyl)pentanedioic Acid

Cat. No. B1600917
CAS RN: 4162-55-4
M. Wt: 200.11 g/mol
InChI Key: DBOSNGJVSPCAKD-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)pentanedioic Acid is a useful research compound. Its molecular formula is C6H7F3O4 and its molecular weight is 200.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)pentanedioic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)pentanedioic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4162-55-4

Product Name

3-(trifluoromethyl)pentanedioic Acid

Molecular Formula

C6H7F3O4

Molecular Weight

200.11 g/mol

IUPAC Name

3-(trifluoromethyl)pentanedioic acid

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)3(1-4(10)11)2-5(12)13/h3H,1-2H2,(H,10,11)(H,12,13)

InChI Key

DBOSNGJVSPCAKD-UHFFFAOYSA-N

SMILES

C(C(CC(=O)O)C(F)(F)F)C(=O)O

Canonical SMILES

C(C(CC(=O)O)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 115 mg (5 mmol) of sodium metal (cut into small pieces and washed with hexanes) in 5 ml of THF was added a solution of diethyl malonate (800 mg, 5 mmol) in 10 ml THF. The mixture was stirred at room temperature until all of the sodium metal was consumed (2-3 hours). A catalytic amount of tetrabutylammonium bromide was added, followed by a THF solution (10 ml) of ethyl 4,4,4-trifluorocrotonate (0.84 g, 5 mmol). This mixture was-warmed to 40° C. and stirred for 17 hours. After cooling to 10° C., glacial acetic acid (300 mg, 5 mmol) was added and the THF was removed in vacuo. The resulting residue was treated with a solution of 87.3% KOH (1.28 g, 20 mmol) in 10 ml water and refluxed for 4.5 hours. After cooling to 10° C., 2.5 ml (26 mmol) of conc. HCl was added dropwise via pipette and the mixture was again heated to reflux until CO2 evolution had ceased (ca. 1 hour). The solution was cooled to 15° C. and extracted with Et2O (3×10 ml). The combined organic phases were dried over Na2SO4 , filtered and concentrated in vacuo to afford 3-(trifluoromethyl)glutaric acid as a white solid in 95% yield (m.p. 100°-100.5° C.).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.84 g
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.28 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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